2,4-Dichloroanisole Exhibits a Distinct Standard Molar Enthalpy of Formation Compared to Its Isomers
The standard molar enthalpy of formation in the gaseous phase is a fundamental thermodynamic property that dictates a compound's stability and reactivity in high-energy processes. For 2,4-dichloroanisole, this value is significantly different from other dichloroanisole isomers, including 2,3-, 2,6-, and 3,5-dichloroanisole [1].
| Evidence Dimension | Standard Molar Enthalpy of Formation in Gaseous Phase (ΔfH°m(g)) |
|---|---|
| Target Compound Data | 184.4 ± 1.7 kJ·mol⁻¹ |
| Comparator Or Baseline | 2,6-Dichloroanisole: 165.4 ± 1.8 kJ·mol⁻¹; 2,3-Dichloroanisole: 201.3 ± 1.8 kJ·mol⁻¹; 3,5-Dichloroanisole: 204.9 ± 1.8 kJ·mol⁻¹ |
| Quantified Difference | 2,4-isomer is 19.0 kJ·mol⁻¹ more endothermic (less stable) than the 2,6-isomer, and 16.9 kJ·mol⁻¹ more exothermic (more stable) than the 2,3-isomer. |
| Conditions | T = 298.15 K; determined by rotating bomb combustion calorimetry and Calvet microcalorimetry for sublimation/vaporization. |
Why This Matters
This quantitative difference confirms that the 2,4-isomer has a distinct thermodynamic stability, which directly impacts its behavior as a reactant, solvent, or component in high-temperature industrial processes where isomeric purity is critical for predictable performance and safety.
- [1] da Silva, M. A. V. R., Ferreira, A. I. M. C. L., & Lima, L. M. S. S. (2008). Thermochemical study of four isomers of dichloroanisole. The Journal of Chemical Thermodynamics, 40(6), 924-930. View Source
